
(3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate is an organic compound with a unique structure that includes a tert-butyl group, a cyano group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexene ring.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl lithium or tert-butyl bromide in the presence of a strong base.
Addition of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Scientific Research Applications
(3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The acetate group can be hydrolyzed to release acetic acid, which may further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-1-(tert-Butoxycarbonyl)-4-cyclohexyl-3-pyrrolidinecarboxylic acid
- (3R,4R)-4-tert-Butyl-3-hydroxycyclohexanone
Uniqueness
(3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyano group and an acetate ester in a cyclohexene ring structure is relatively uncommon, making this compound a valuable subject for research and application development.
Properties
CAS No. |
68796-76-9 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
[(3R,4R)-3-tert-butyl-4-cyanocyclohexen-1-yl] acetate |
InChI |
InChI=1S/C13H19NO2/c1-9(15)16-11-6-5-10(8-14)12(7-11)13(2,3)4/h7,10,12H,5-6H2,1-4H3/t10-,12-/m0/s1 |
InChI Key |
HNJANTZBKCGIRY-JQWIXIFHSA-N |
Isomeric SMILES |
CC(=O)OC1=C[C@@H]([C@@H](CC1)C#N)C(C)(C)C |
Canonical SMILES |
CC(=O)OC1=CC(C(CC1)C#N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


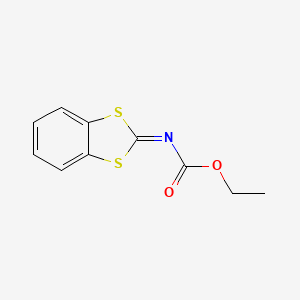
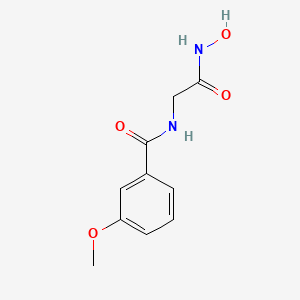


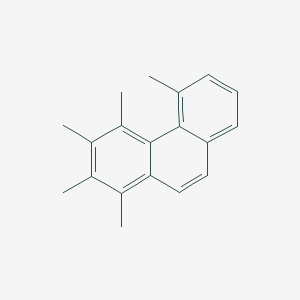
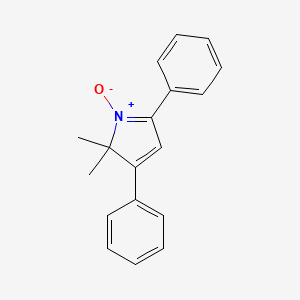
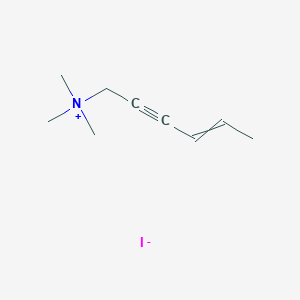
![Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium](/img/structure/B14468722.png)
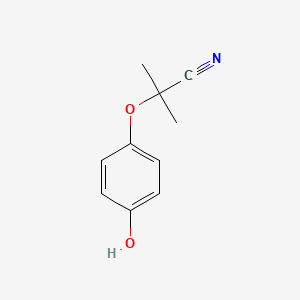
![4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14468741.png)

![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)


